Tris(3,5-dimethylphenyl)phosphine oxide

Description

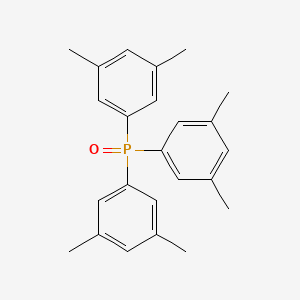

Tris(3,5-dimethylphenyl)phosphine oxide is a tertiary phosphine oxide derivative featuring three 3,5-dimethylphenyl substituents bonded to a central phosphorus atom. The compound is characterized by its steric bulk due to the ortho-methyl groups on the aromatic rings, which significantly influence its reactivity and applications in catalysis and synthetic chemistry. The trisubstituted variant is noted for its utility in enantioselective transformations and as a ligand precursor in transition-metal catalysis .

Properties

CAS No. |

381212-20-0 |

|---|---|

Molecular Formula |

C24H27OP |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

1-bis(3,5-dimethylphenyl)phosphoryl-3,5-dimethylbenzene |

InChI |

InChI=1S/C24H27OP/c1-16-7-17(2)11-22(10-16)26(25,23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |

InChI Key |

XHPUAFDIDTVXKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

Phosphine oxides with varying substituents exhibit distinct reactivities due to electronic and steric effects. Key comparisons include:

- Catalytic Activity : Bis(3,5-dimethylphenyl)phosphine oxide demonstrates intermediate reactivity in palladium-catalyzed Hirao reactions compared to diphenylphosphine oxide (high activity) and di(2-methylphenyl)phosphine oxide (low activity). This is attributed to the balance between steric hindrance and electron-donating effects of the 3,5-dimethyl groups .

- Coupling Reactions : In bromide-promoted syntheses, bis(3,5-dimethylphenyl)phosphine oxide achieves 92% yield, slightly lower than di(naphthalen-2-yl)phosphine oxide (94%) but superior to di-p-tolylphosphine oxide (88%) .

- Enantioselectivity : The steric bulk of 3,5-dimethylphenyl groups enhances enantioselectivity in asymmetric phosphinylations, yielding products with up to 94% ee .

Steric and Electronic Effects

- Steric Hindrance : The 3,5-dimethylphenyl groups create significant steric bulk, reducing reactivity in some catalytic systems (e.g., lower yields compared to less hindered analogs like diphenylphosphine oxide) . However, this bulk improves enantioselectivity by restricting undesired conformations in chiral environments .

- Electronic Properties : The methyl groups are weakly electron-donating, stabilizing intermediates in cross-coupling reactions. This contrasts with electron-withdrawing substituents (e.g., trifluoromethyl), which may deactivate the phosphine oxide .

Key Advantages and Limitations

- Advantages :

- Limitations :

Q & A

Q. What are the established synthetic routes for Tris(3,5-dimethylphenyl)phosphine oxide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves the oxidation of Tris(3,5-dimethylphenyl)phosphine or direct substitution reactions. A key method reported involves trichlorosilane-mediated deoxygenation of phosphine oxides, optimized by using dry, degassed DIPEA to achieve yields up to 86% for analogous derivatives . Reaction optimization should focus on inert atmosphere control, stoichiometric ratios of reducing agents, and temperature gradients to minimize side reactions. For example, maintaining anhydrous conditions and slow addition of reagents can prevent hydrolysis and improve purity .

Q. What purification techniques are recommended for isolating this compound, considering its solubility and stability?

Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective due to its moderate solubility in polar aprotic solvents. Column chromatography with silica gel (eluting with gradients of ethyl acetate in hexane) is suitable for lab-scale purification. Stability during purification requires avoidance of prolonged exposure to light and moisture, as phosphine oxides are prone to hydrolysis under acidic conditions .

Q. What are the critical safety protocols and handling procedures for this compound in laboratory settings?

Standard protocols include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage in airtight containers at 4°C to prevent degradation.

- Waste disposal via segregation in halogenated solvent containers, followed by incineration by licensed facilities to avoid environmental release of phosphorous byproducts .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal-catalyzed reactions, and what electronic effects influence its coordination behavior?

The bulky 3,5-dimethylphenyl groups impart steric hindrance, favoring monodentate coordination in Pd or Ru complexes. Electronic effects arise from the electron-donating methyl groups, which increase electron density at the phosphorus atom, enhancing metal-ligand bond strength. This ligand has shown utility in asymmetric hydrogenation and cross-coupling reactions, where steric bulk reduces side reactions like β-hydride elimination .

Q. What methodologies are employed to resolve contradictions in reported physical properties (e.g., melting point discrepancies) of this compound?

Discrepancies in melting points (e.g., 152–158°C in commercial samples vs. isolated batches) can arise from polymorphic forms or residual solvents. Techniques to resolve these include:

Q. How can X-ray crystallography and computational modeling elucidate the molecular conformation and steric effects of this compound in supramolecular assemblies?

Single-crystal X-ray diffraction reveals bond angles and torsional strain between the phosphorus center and aryl groups. For example, analogous tris(aryl)phosphine oxides exhibit C–P–O bond angles of ~110°, with aryl rings twisted at 45–60° relative to the P=O axis. Computational studies (DFT) further quantify steric parameters (e.g., percent buried volume, %Vbur) to predict ligand efficacy in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.